

Application Note: Leveraging CEP63 siRNA for Functional Genomics Screens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CEP63 Human Pre-designed
siRNA Set A*

Cat. No.: *B607335*

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Audience: Researchers, scientists, and drug development professionals.

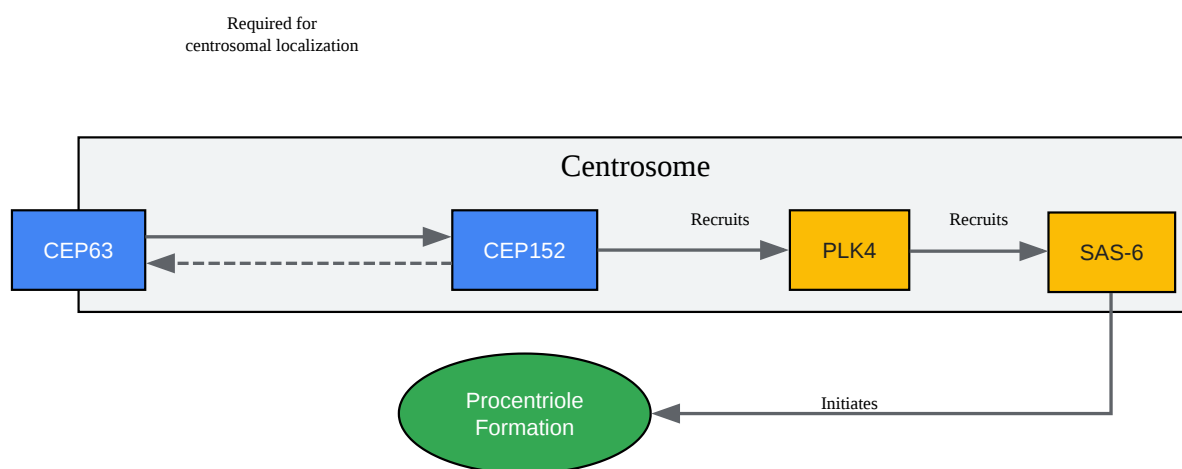
Introduction

Centrosomal Protein 63kDa (CEP63) is a crucial regulator of fundamental cellular processes. As a component of the centrosome, it plays a pivotal role in centriole duplication, mitotic spindle assembly, cell cycle progression, and the DNA damage response (DDR).[1][2][3] CEP63 facilitates centriole duplication by forming a complex with CEP152, which is essential for recruiting key duplication factors.[4][5][6] Furthermore, CEP63 is responsible for recruiting Cyclin-dependent kinase 1 (Cdk1) to the centrosome, a critical step for initiating mitotic entry.[7][8] Its involvement in the ATM/ATR signaling pathway also links it to the cellular response to DNA damage.[9]

Given its central role in cell division and genome stability, CEP63 is a compelling target for functional genomics studies, particularly in the context of cancer research and developmental disorders like microcephaly, which is associated with CEP63 mutations.[1][10][11] Small interfering RNA (siRNA)-based functional genomics screens provide a powerful, high-throughput method to systematically investigate the cellular consequences of CEP63 depletion and to identify genetic interactions and novel therapeutic targets.[12][13] This document provides detailed protocols for utilizing CEP63 siRNA in such screens, summarizes expected quantitative outcomes, and illustrates key cellular pathways involving CEP63.

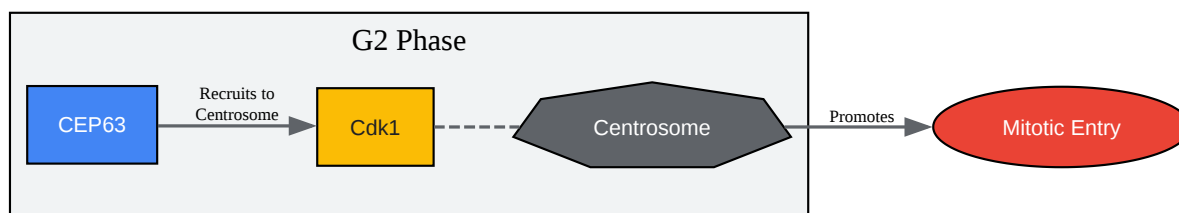
Key Signaling Pathways Involving CEP63

Understanding the signaling context of CEP63 is essential for designing functional genomics screens and interpreting their results.



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Caption: CEP63 in the centriole duplication pathway.



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Caption: CEP63's role in recruiting Cdk1 to initiate mitosis.

Experimental Protocols

Protocol 1: High-Throughput siRNA Transfection for CEP63 Knockdown (Reverse Transfection)

This protocol is optimized for 96- or 384-well plates, standard formats for functional genomics screens.[\[14\]](#)[\[15\]](#)

Materials:

- siRNA targeting CEP63 (pools of ≥ 2 distinct siRNAs are recommended to minimize off-target effects)
- Non-targeting control (NTC) siRNA
- Positive control siRNA (e.g., targeting PLK1 to induce cell death)
- Lipid-based transfection reagent (e.g., RNAiMAX)
- Serum-free medium (e.g., Opti-MEM)
- Complete cell culture medium with serum, without antibiotics
- Multi-well assay plates (96- or 384-well, tissue culture-treated)
- Adherent cells of interest (e.g., U2OS, HeLa)

Procedure:

- siRNA Preparation:
 - Dilute CEP63 siRNA and control siRNAs to a working concentration (e.g., 1 μ M) in RNase-free buffer.
 - In a master mix plate, dispense the desired final amount of siRNA per well (e.g., for a final concentration of 10-20 nM in 100 μ L total volume, use 1-2 pmol per well).
- Transfection Complex Formation:

- Prepare "Solution A": In a sterile tube, dilute the required volume of siRNA from the master mix plate into serum-free medium. For a 96-well plate, this might be 10 μ L per well.
- Prepare "Solution B": In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., 1 μ L reagent in 9 μ L medium per well).
- Add Solution B to Solution A, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow transfection complexes to form.[\[16\]](#)[\[17\]](#)
- Reverse Transfection:
 - During the incubation, harvest and count cells. Ensure cells are healthy and in the exponential growth phase.
 - Resuspend cells in complete medium (without antibiotics) to the desired final plating density. The optimal density should be determined beforehand to ensure cells are subconfluent at the time of analysis (typically 50-70%).
 - Dispense 20 μ L of the siRNA-lipid complex mixture into each well of the final assay plate.
 - Immediately add the cell suspension to the wells (e.g., 80 μ L). Combining cell seeding and transfection in one step improves efficiency and consistency.[\[17\]](#)
 - Gently swirl the plates to ensure even distribution.
- Incubation and Analysis:
 - Incubate the plates at 37°C in a CO₂ incubator for 48-96 hours. The optimal incubation time depends on the protein turnover rate and the specific assay. A 72-hour incubation is common for observing robust phenotypes.[\[7\]](#)[\[12\]](#)
 - Proceed with the desired phenotypic assay (e.g., immunofluorescence, proliferation assay, high-content imaging).

Protocol 2: Phenotypic Analysis via Immunofluorescence Imaging

This protocol details the staining procedure to quantify centrosome numbers, a primary phenotype of CEP63 knockdown.[\[5\]](#)[\[18\]](#)

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.25% Triton X-100 in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibodies:
 - Anti-Centrin (to mark centrioles, e.g., clone 20H5)
 - Anti- γ -tubulin (to mark pericentriolar material, e.g., clone GTU-88)
- Species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 594)
- DAPI solution (for nuclear counterstain)
- Automated fluorescence microscope or high-content imaging system

Procedure:

- Cell Fixation:
 - After the desired incubation period, gently aspirate the culture medium from the wells.
 - Wash cells once with PBS.
 - Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
 - Aspirate PFA and wash the wells twice with PBS.
- Permeabilization and Blocking:

- Add permeabilization buffer to each well and incubate for 10 minutes.
- Aspirate and wash twice with PBS.
- Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Staining:
 - Dilute primary antibodies in blocking buffer to their optimal concentrations.
 - Aspirate the blocking buffer and add the primary antibody solution to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells three times with PBS for 5 minutes each.
 - Dilute fluorescently-labeled secondary antibodies and DAPI in blocking buffer.
 - Add the secondary antibody/DAPI solution to the wells and incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each.
- Imaging and Quantification:
 - Leave the final PBS wash in the wells for imaging.
 - Acquire images using an automated microscope. Capture multiple fields of view per well to ensure robust data. Use channels for DAPI (nucleus), Centrin (centrioles), and γ -tubulin (centrosomes).
 - Use image analysis software to automatically identify cells and quantify the number of centrin or γ -tubulin foci per cell.

Quantitative Data from CEP63 Knockdown Experiments

Depletion of CEP63 via siRNA leads to measurable phenotypic changes. The following tables summarize representative data from published studies.

Table 1: Effect of CEP63 siRNA on Centriole Number in U2OS Cells

Treatment	Percentage of Mitotic Cells with <4 Centrin Foci	Percentage of Mitotic Cells with 4 Centrin Foci	Percentage of Mitotic Cells with >4 Centrin Foci
Control siRNA	~5%	~85%	~10%
CEP63 siRNA	~40%	~55%	~5%

Data are approximated from studies demonstrating that CEP63 depletion leads to a failure in centriole duplication, resulting in a significant increase in cells with fewer than the normal four centrioles in G2/M phase.[\[5\]](#)[\[18\]](#)

Table 2: Effect of CEP63 Knockdown on Centrosome Amplification

Cell Line & Treatment	Percentage of Cells with >2 γ -tubulin Foci
U2OS Cells + Aphidicolin (Control siRNA)	~45%
U2OS Cells + Aphidicolin (CEP63 siRNA)	~15%

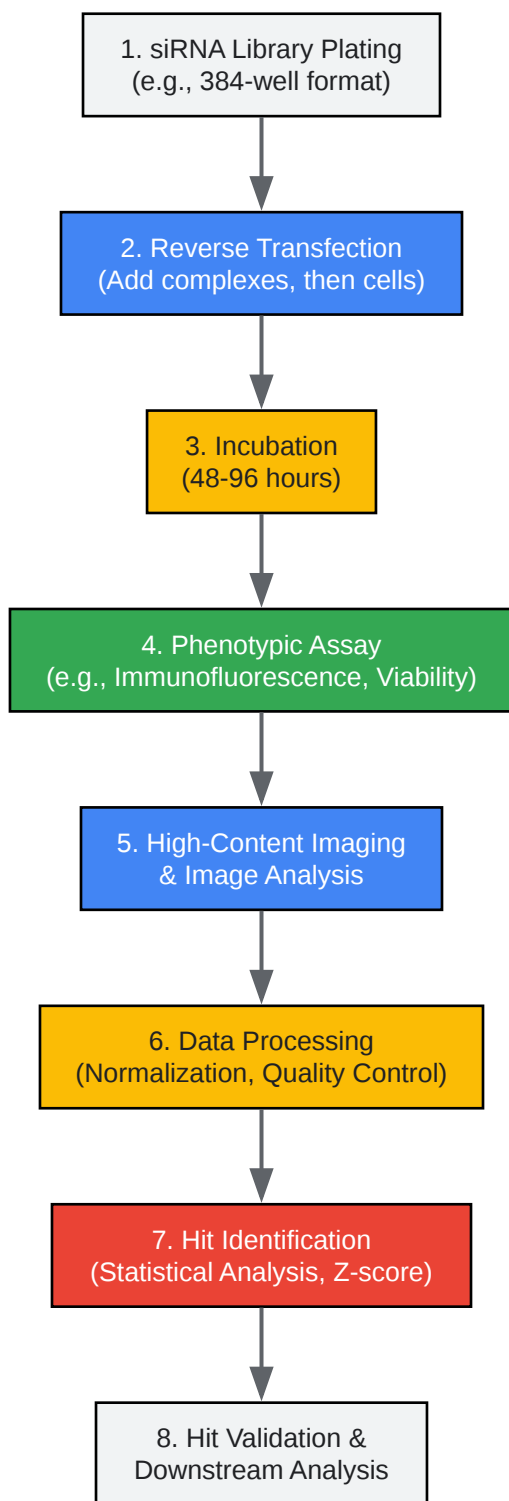
Data are derived from experiments where centrosome reduplication is induced by aphidicolin. CEP63 knockdown inhibits this process.[\[18\]](#)[\[19\]](#)

Table 3: Functional Consequences of CEP63 Knockdown in Cancer Cells

Cell Line & Assay	Parameter Measured	Result of CEP63 Knockdown (vs. Control)
TPC-1 (Thyroid Cancer)	Cell Migration Rate	~25% reduction[20]
TPC-1 (Thyroid Cancer)	Cell Invasion	Significant decrease in invaded cells[20]
TPC-1 (Thyroid Cancer)	Cell Cycle Progression	Arrest in S phase[20]
U2OS (Osteosarcoma)	Mitotic Entry	Pronounced decrease in centrosomal Cdk1 load, leading to mitotic skipping[7]

Functional Genomics Screen Workflow

A typical workflow for a high-throughput functional genomics screen using a genome-wide siRNA library to find modifiers of a CEP63-related phenotype is outlined below.



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Caption: Workflow for an siRNA-based functional genomics screen.

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References

- 1. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEP63 - Wikipedia [en.wikipedia.org]
- 3. CEP63 (rat) [phosphosite.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]
- 6. Centriole biogenesis is seeded by CEP152-CEP63-PCNT aggregates propagating outside the centriole through the Alström syndrome protein ALMS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A key role for CEP63 in brain development and fertility discovered | IRB Barcelona [irbbarcelona.org]
- 12. An siRNA-based functional genomics screen for the identification of regulators of ciliogenesis and ciliopathy genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Genomics Screen | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]
- 15. siRNA Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. biozym.com [biozym.com]

- 18. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cep63 knockout inhibits the malignant phenotypes of papillary thyroid cancer cell line TPC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Leveraging CEP63 siRNA for Functional Genomics Screens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607335#cep63-sirna-for-functional-genomics-screens]

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